2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid: is a synthetic peptide derivative used in various biochemical and pharmaceutical research applications. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a glycine-cysteine dipeptide, with a unique Psi(Dmp,H)pro modification. This modification involves the incorporation of a dimethylproline (Dmp) residue, which imparts specific structural and functional properties to the peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of glycine using the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting glycine with Fmoc-chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Peptide Coupling: The protected glycine is then coupled with cysteine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide Fmoc-Gly-Cys.
Psi(Dmp,H)pro Modification: The Psi(Dmp,H)pro modification is introduced by reacting the dipeptide with a dimethylproline derivative under specific conditions to achieve the desired structural modification.
Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the target compound 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The cysteine residue in 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid can undergo oxidation to form disulfide bonds, which are crucial for the stability and function of many peptides and proteins.
Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can participate in substitution reactions where the Fmoc group is replaced by other functional groups to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Piperidine for Fmoc deprotection
Major Products Formed:
Oxidation: Disulfide-linked peptides
Reduction: Free thiol-containing peptides
Substitution: Modified peptides with different functional groups
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex peptides and proteins.
- Studied for its unique structural properties imparted by the Psi(Dmp,H)pro modification.
Biology:
- Investigated for its role in protein folding and stability.
- Used in the study of peptide-protein interactions.
Medicine:
- Explored for potential therapeutic applications, including drug delivery and peptide-based vaccines.
- Studied for its ability to modulate biological pathways.
Industry:
- Utilized in the development of novel biomaterials and nanomaterials.
- Employed in the production of high-purity peptides for research and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Psi(Dmp,H)pro modification imparts unique structural properties that influence the peptide’s binding affinity and specificity. The compound can modulate protein-protein interactions, enzyme activity, and cellular signaling pathways, making it a valuable tool in biochemical and pharmaceutical research.
Comparison with Similar Compounds
Fmoc-Gly-Cys-OH: A simpler dipeptide without the Psi(Dmp,H)pro modification.
Fmoc-Gly-Cys(Me)pro-OH: A similar compound with a methylproline modification instead of dimethylproline.
Comparison:
Uniqueness: 2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid is unique due to the Psi(Dmp,H)pro modification, which imparts specific structural and functional properties not found in simpler analogs.
Structural Properties: The dimethylproline modification enhances the peptide’s stability and binding affinity compared to its simpler counterparts.
Functional Properties: The unique modification allows for specific interactions with molecular targets, making it a valuable tool in research applications.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O7S/c1-36-17-11-12-22(25(13-17)37-2)27-31(24(16-39-27)28(33)34)26(32)14-30-29(35)38-15-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-13,23-24,27H,14-16H2,1-2H3,(H,30,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNQHEPNNPDLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2N(C(CS2)C(=O)O)C(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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